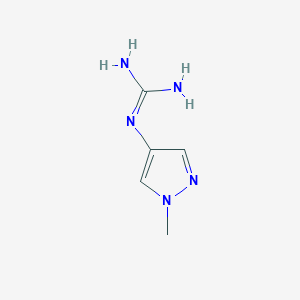

2-(1-methylpyrazol-4-yl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N5 |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-(1-methylpyrazol-4-yl)guanidine |

InChI |

InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9) |

InChI Key |

IMQAJZKSGRRBCU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methylpyrazol 4 Yl Guanidine and Its Analogs

Strategies for the Construction of the 1-Methylpyrazole (B151067) Moiety

The formation of the 1-methylpyrazole core is a foundational step in the synthesis of the target compound. The primary and most versatile method for creating substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.gov

Key synthetic approaches include:

Cyclocondensation with Methylhydrazine : The leading method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. nih.govgoogle.com The regioselectivity of this reaction is a critical consideration, as it determines the substitution pattern on the final pyrazole (B372694) ring. For instance, the reaction of a β-ketoester with methylhydrazine can yield two different regioisomers. The reaction conditions, including solvent and temperature, can influence the outcome. A common precursor strategy involves reacting dimethyl malonate with a formamide (B127407) compound and an alkylating agent, followed by cyclization with methylhydrazine to yield the desired pyrazole structure. google.com

N-Methylation of Pyrazole : An alternative route involves the direct methylation of a pre-formed pyrazole ring. chemicalbook.com This is often achieved using reagents like dimethyl carbonate. chemicalbook.com For example, pyrazole can be heated with dimethyl carbonate, with the continuous removal of the methanol (B129727) byproduct driving the reaction to completion and yielding N-methylpyrazole. chemicalbook.com

Functionalization of Pre-formed Pyrazoles : In some strategies, a pre-existing 1-methylpyrazole ring is functionalized at the desired position. This can involve reactions like nitration followed by reduction to an amine, or metal-catalyzed cross-coupling reactions to introduce a handle for subsequent guanidinylation. nih.govnih.gov For example, direct ortho-metalation (DoM) reactions can be used to introduce functional groups at specific positions on the pyrazole ring. enamine.net

Table 1: Selected Methods for 1-Methylpyrazole Synthesis

| Starting Materials | Reagents | Key Features | References |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Methylhydrazine | Classic, versatile cyclocondensation. Regioselectivity is a key consideration. | nih.gov |

| Dimethyl Malonate, Formamide | Alkylating Agent, Methylhydrazine | Multi-step route providing good selectivity for the target product. | google.com |

| Pyrazole | Dimethyl Carbonate | Direct N-methylation of a pre-formed pyrazole ring. | chemicalbook.com |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | n-BuLi, Electrophile | Lithiation followed by quenching with an electrophile to functionalize the ring. | enamine.net |

Approaches to Guanidine (B92328) Introduction and Derivatization

Once the 1-methylpyrazol-4-yl core, typically bearing an amino group at the C4 position, is synthesized, the next crucial step is the introduction of the guanidine moiety. This transformation, known as guanidinylation, can be achieved through several methods.

A common and direct method for synthesizing guanidines is the reaction of a primary or secondary amine with a guanylating agent. organic-chemistry.orgresearchgate.net These agents are electrophilic species that transfer a guanidinyl group to the nucleophilic amine.

Key guanylating reagents include:

Cyanamide (B42294) : In the presence of a catalyst like scandium(III) triflate, cyanamide can efficiently guanylate amines under mild conditions in aqueous solutions. organic-chemistry.org

Protected Carboxamidines : Reagents such as N,N′-di-Boc-1H-pyrazole-1-carboxamidine are highly effective for the guanidinylation of amines. mdpi.com The reaction proceeds by treating the amine with the reagent, followed by the removal of the protecting groups (e.g., Boc groups) under acidic conditions. This method was successfully used to synthesize 3-(β-d-glucopyranosyl)-4-guanidino-5-phenyl-1H-pyrazole from its corresponding 4-amino precursor. mdpi.com

S-Methylisothioureas : Reagents like N,N′-bis(Cbz)-S-methylisothiourea are also used, and the reactions can be accelerated by additives such as DMAP. organic-chemistry.org

Nitroguanidines : 3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) is an efficient reagent for converting a variety of amines into their corresponding N'-nitroguanidines, which can then be reduced to the final guanidines. organic-chemistry.orgthieme-connect.com

The Biginelli reaction, a three-component reaction, offers another pathway where guanidine or its derivatives condense with a β-ketoester and an aldehyde to form dihydropyrimidines. nih.govnih.gov This highlights the utility of guanidine salts in multicomponent condensation reactions to build complex heterocyclic systems. nih.govgoogle.com

Table 2: Common Guanylating Reagents

| Reagent Type | Example | Application | References |

|---|---|---|---|

| Cyanamides | Cyanamide | Direct guanylation of amines, often catalyzed by Lewis acids. | organic-chemistry.org |

| Protected Carboxamidines | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Widely used for clean conversion of amines to protected guanidines. | organic-chemistry.orgmdpi.com |

| Isothioureas | N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Effective guanylation, often enhanced by a catalytic base. | organic-chemistry.org |

| Nitroguanidines | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Forms nitroguanidines, which are precursors to guanidines. | organic-chemistry.orgthieme-connect.com |

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems containing a guanidine moiety. irb.hr These reactions can involve the guanidine group participating directly in the ring formation or being appended to a diene or dienophile prior to the cycloaddition event.

[3+2] Cycloadditions : Guanidine-derived 1,3-dipoles, such as 2-amido-1,3-diamino allylic cations, can undergo [3+2] cycloadditions with alkenes to provide direct access to five-membered cyclic guanidines (2-amino imidazolines). nih.govresearchgate.net This method is valuable for the synthesis of bicyclic guanidines and has been applied in the synthesis of natural products. nih.gov

[4+2] Cycloadditions (Diels-Alder) : Guanidine-substituted dienes can react with dienophiles in Diels-Alder reactions. For example, furfuryl guanidinium (B1211019) salts have been used as dienes in reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form guanidine-substituted oxanorbornadienes. mdpi.comirb.hrnih.gov

Cyclocondensation of N-Amidinyliminium Ions : N-amidinyliminium ions, generated from guanidine precursors, can undergo cyclocondensation reactions with dienes and styrenes. acs.orgnih.gov This method provides a route to polycyclic guanidines, such as 1-iminohexahydropyrrolo[1,2-c]pyrimidines, via a stepwise mechanism rather than a concerted [4+2] cycloaddition. acs.orgnih.gov

A significant challenge in these reactions is the high nucleophilicity of guanidines, which can lead to competing aza-Michael addition reactions instead of the desired cycloaddition. mdpi.comirb.hr

Chemo- and Regioselectivity in Synthetic Pathways Towards Substituted Guanidines

Achieving the desired substitution pattern is paramount in the synthesis of 2-(1-methylpyrazol-4-yl)guanidine and its analogs. This requires careful control over both chemo- and regioselectivity.

Regioselectivity in Pyrazole Formation : As mentioned in section 2.1, the initial cyclocondensation to form the pyrazole ring is a key control point. The choice of substituted 1,3-dicarbonyl precursors and reaction conditions can direct the formation of the desired regioisomer, ensuring that the subsequent functional group (e.g., an amino group for guanidinylation) is at the C4-position. nih.gov

Regioselective Functionalization : Post-synthesis functionalization of the pyrazole ring must also be controlled. For example, in the synthesis of aryl-substituted analogs, a Suzuki-Miyaura cross-coupling reaction can be performed. The timing of this reaction relative to the guanidinylation step can be critical. In some cases, the coupling is performed on a halogenated aminopyridine before guanidinylation; in others, a diprotected chloropyridine guanidine is used as the coupling partner to avoid issues with steric hindrance or protecting group stability. nih.gov

Chemoselectivity in Guanidine Reactions : A major challenge is controlling the reactivity of the guanidine moiety. The high nucleophilicity of guanidines can lead to undesired side reactions, such as aza-Michael additions to activated olefins, which compete with cycloaddition pathways. mdpi.comirb.hr Researchers have found that the choice of counter-ion can dictate the reaction outcome. For instance, in the reaction of furfuryl guanidines with DMAD, using non-nucleophilic hexafluorophosphate (B91526) (PF6⁻) salts favors the Diels-Alder cycloaddition, whereas using halide salts leads to the aza-Michael addition product. mdpi.comirb.hr This demonstrates that protonation and the nature of the anion can serve as a "protecting group" to modulate the guanidine's reactivity. mdpi.com

Advanced Synthetic Routes for Functionalized Analogs and Heterocyclic Hybridization

Advanced synthetic strategies enable the creation of highly functionalized analogs and hybrid molecules where the this compound scaffold is fused or linked to other heterocyclic systems.

Multi-component Reactions : The Biginelli reaction, a three-component condensation, has been adapted to synthesize complex guanidine-containing heterocycles. nih.gov By using a pyrazole carboxamidine, a β-ketoester, and an aldehyde, 2-imino-5-carboxy-3,4-dihydropyrimidines can be formed, which can be further elaborated into complex triazaacenaphthalene structures found in marine alkaloids. nih.gov

Cross-Coupling Strategies : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in building complex analogs. nih.gov This has been used to synthesize a library of 6-arylpyridin-2-yl guanidine derivatives by coupling various arylboronic acids with a 6-chloropyridin-2-yl guanidine precursor. nih.gov

Tandem and Cascade Reactions : The synthesis of complex natural products containing cyclic guanidines often relies on elegant tandem or cascade sequences. nih.gov For example, the synthesis of the imidazo-phenanthroline scaffold linked to a pyrazole ring involves the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with a pyrazole-4-carboxaldehyde derivative in the presence of ammonium (B1175870) acetate. nih.gov This creates a highly complex, fused heterocyclic system in a single step.

Table 3: Examples of Advanced Synthetic Applications

| Target Structure Type | Key Reactions | Synthetic Utility | References |

|---|---|---|---|

| Triazaacenaphthalenes | Tethered Biginelli Reaction | Mimics core structures of crambescidin and batzelladine alkaloids. | nih.gov |

| Arylpyridin-2-yl Guanidines | Suzuki-Miyaura Cross-Coupling | Rapid diversification for structure-activity relationship studies. | nih.gov |

| Pyrazolyl-imidazo-phenanthrolines | Multi-component Condensation | Fuses multiple heterocyclic systems to create potent biological agents. | nih.gov |

| Polycyclic Guanidines | Intramolecular Cycloaddition | Stereoselective construction of complex, bridged guanidine frameworks. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Recognition and Activity

The biological activity of pyrazolyl-guanidine scaffolds is highly sensitive to the nature and position of various substituents on both the pyrazole (B372694) ring and the guanidine (B92328) functional group. SAR studies on related compound classes reveal key trends that are instrumental in guiding the design of more effective molecules.

The guanidine moiety, with its basic character, is often crucial for forming key interactions, such as hydrogen bonds, with biological targets. mdpi.com The pyrazole ring serves as a versatile scaffold, and modifications to it can significantly alter a compound's pharmacological profile. For instance, in a series of pyrazoline–thiazolidinone conjugates, the introduction of an electron-withdrawing group, such as a 4-chloro substituent on an attached aryl ring, was found to enhance antiproliferative activity. nih.gov This suggests that reducing the electron density on aryl moieties appended to the pyrazole core can be a favorable modification for certain biological targets. nih.gov Conversely, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) sometimes leads to a decrease in activity. nih.gov

In studies on arylpyridin-2-yl guanidine derivatives, which share the guanidine feature, the introduction of various substituents on an aryl ring attached to the pyridine (B92270) core allowed for a systematic exploration of lipophilic, electronic, and steric parameters. This approach aimed to identify additional beneficial interactions with the target protein. mdpi.com The data from such studies can be used to build a comprehensive understanding of the chemical space around the core scaffold.

The methyl group at the N1 position of the pyrazole in 2-(1-methylpyrazol-4-yl)guanidine is also a critical determinant of activity. In related heterocyclic compounds, even small alkyl groups can significantly influence binding affinity and selectivity, often by occupying small hydrophobic pockets within the target protein.

The following table summarizes the influence of substituents on the activity of a series of 6-arylpyridin-2-yl guanidine derivatives, which can provide insights into the general behavior of substituted guanidine compounds.

| Compound | Substituent (R) on Phenyl Ring | MSK1 Inhibition (IC50, µM) |

|---|---|---|

| 1a | H | 17.9 |

| 1b | 4-F | > 30 |

| 1c | 4-Cl | > 30 |

| 1d | 4-Br | > 30 |

| 1e | 4-CH3 | > 30 |

| 1f | 4-OCH3 | > 30 |

| 1g | 3-F | > 30 |

| 1h | 3-Cl | > 30 |

| 1i | 3-Br | 23.5 |

| 1j | 3-CF3 | 10.3 |

Data sourced from a study on MSK1 inhibitors, presented here to illustrate general SAR principles for substituted guanidine compounds. mdpi.com

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of functional groups is a critical factor in determining the biological activity of a molecule. For this compound, both positional isomerism and stereochemistry can have profound effects on how the compound interacts with its biological target.

Stereochemistry also plays a pivotal role, particularly when chiral centers are introduced into the molecule. Although this compound itself is achiral, the introduction of chiral substituents could lead to enantiomers with markedly different biological activities. This is because biological targets like enzymes and receptors are chiral environments, and they often exhibit stereospecific recognition of ligands. For some oxazolidinones, it was found that the E-isomer was more potent than the Z-isomer, demonstrating the importance of the three-dimensional arrangement of atoms. nih.gov

Rational Design Paradigms for Enhanced Target Interaction

Rational design strategies leverage an understanding of SAR and the structure of the biological target to create new molecules with improved properties. For pyrazole-guanidine scaffolds, several design paradigms can be employed to enhance target interaction.

One common approach is molecular hybridization , which involves combining the pharmacophoric features of two or more different bioactive molecules into a single hybrid compound. nih.gov For instance, by identifying the key structural elements of known inhibitors of a particular enzyme, a new molecule incorporating a pyrazole-guanidine core with appended fragments from other inhibitors could be designed. nih.gov This strategy has been successfully used to develop potent α-glucosidase inhibitors by creating pyrazole-phthalazine hybrids. nih.govresearchgate.net

Another powerful strategy is pharmacophore-based design . A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a series of active compounds, a pharmacophore model can be generated and used as a template to design new molecules that fit the model. This approach was utilized in the design of selective COX-2 inhibitors based on a pyrazole scaffold. nih.gov

Structure-based drug design is also a key paradigm, which relies on knowledge of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling. mdpi.com With a model of the target's binding site, medicinal chemists can design molecules that fit precisely into the site and form optimal interactions. For example, docking studies can predict the binding conformations of novel compounds and help to explain their biological activity, as was shown for diamide (B1670390) insecticides targeting the ryanodine (B192298) receptor. nih.gov This allows for the rational introduction of substituents that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to increase binding affinity and selectivity. mdpi.com The step-by-step structural optimization of 1H-pyrazole-3-carboxamide derivatives as FLT3 inhibitors demonstrated that the combination of specific moieties to interact with different pockets of the enzyme significantly increased their inhibitory activity. mdpi.com

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Models

Enzyme Inhibition and Activation Mechanisms

Studies on Specific Enzymatic Targets (e.g., Soluble Adenylyl Cyclase (sAC))

No specific studies detailing the inhibitory or activation mechanisms of 2-(1-methylpyrazol-4-yl)guanidine on soluble adenylyl cyclase (sAC) or any other specific enzymatic targets have been identified. While compounds incorporating a methylpyrazole moiety have been investigated as sAC inhibitors, direct evidence and quantitative data (e.g., IC₅₀ values) for this compound are not present in the reviewed literature.

Modulation of Cellular Pathway Signaling

Information regarding the modulation of specific cellular signaling pathways by this compound is not available. Research on related heterocyclic compounds suggests various potential interactions, but dedicated studies on this particular molecule are absent.

Receptor Binding Studies and Ligand-Receptor Dynamics

G-protein Coupled Receptor (GPCR) Interactions (e.g., N-formyl Peptide Receptors)

There are no available receptor binding studies or data on the interaction between this compound and G-protein coupled receptors, including the N-formyl peptide receptors (FPRs). Structure-activity relationship (SAR) studies on other pyrazole (B372694) derivatives have explored their affinity for various GPCRs, but this information cannot be directly extrapolated to the specific guanidine-substituted compound .

Anti-Proliferative Mechanisms in Cellular Models

No experimental data, such as IC₅₀ values against specific cancer cell lines, for the anti-proliferative activity of this compound has been found in the public domain. Although various pyrazole and guanidine (B92328) derivatives have been synthesized and tested for their anti-cancer properties, research on this particular compound has not been published.

Antimicrobial Activity Evaluation and Mechanisms (e.g., against Gram-positive and Gram-negative Bacteria, Fungi)

Specific data on the antimicrobial activity of this compound, including minimum inhibitory concentration (MIC) values against Gram-positive bacteria, Gram-negative bacteria, or fungi, is not available. The guanidinium (B1211019) group is a known pharmacophore in many antimicrobial agents, and pyrazole scaffolds are present in some compounds with antimicrobial properties. However, without direct experimental evaluation, the antimicrobial profile of this compound remains uncharacterized.

Table 1: Summary of Available Data for this compound

| Biological Target/Activity | Finding | Data Availability |

| Soluble Adenylyl Cyclase (sAC) Inhibition | No specific data | Not Available |

| Cellular Pathway Signaling Modulation | No specific data | Not Available |

| G-protein Coupled Receptor (GPCR) Binding | No specific data | Not Available |

| Anti-Proliferative Activity | No specific data | Not Available |

| Antimicrobial Activity (Gram-positive) | No specific data | Not Available |

| Antimicrobial Activity (Gram-negative) | No specific data | Not Available |

| Antifungal Activity | No specific data | Not Available |

Computational and Theoretical Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial for identifying potential biological targets and understanding the binding mode of a compound like 2-(1-methylpyrazol-4-yl)guanidine.

Detailed research findings from studies on analogous pyrazole (B372694) and guanidine-containing compounds reveal that these moieties are capable of engaging in a variety of interactions with protein active sites. For instance, molecular docking studies on pyrazole derivatives have shown their potential as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), Aurora A, and Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.gov In these studies, the pyrazole core often acts as a scaffold, with substituents forming key hydrogen bonds and hydrophobic interactions with the amino acid residues in the kinase ATP-binding pocket. nih.gov Docking studies of pyrazole derivatives against protein targets like VEGFR-2, Aurora A, and CDK2 have demonstrated favorable binding energies, suggesting strong inhibitory potential. nih.gov

Similarly, the guanidine (B92328) group is known for its ability to form strong hydrogen bonds and electrostatic interactions due to its positive charge at physiological pH. In silico investigations of guanidine-containing drugs have highlighted their potential to interact with key therapeutic targets, including those relevant to viral diseases. nih.gov For example, the guanidine functionality is recognized for its capacity to create multiple hydrogen bonds, which can contribute significantly to the binding affinity of a ligand to its receptor. nih.gov

For this compound, a docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of various potential protein targets. The results would be evaluated based on the docking score, which estimates the binding affinity, and the predicted binding pose, which reveals the specific interactions with the receptor.

Below is an interactive data table summarizing typical binding energies observed for related pyrazole derivatives against different protein targets.

| Ligand (Pyrazole Derivative) | Target Protein | Binding Energy (kcal/mol) |

| 1b | VEGFR-2 (2QU5) | -10.09 |

| 1d | Aurora A (2W1G) | -8.57 |

| 2b | CDK2 (2VTO) | -10.35 |

| Compound 4d | 1M17 | -8.31 |

Data sourced from studies on various pyrazole derivatives. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on pyrazole derivatives often utilize DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to optimize the molecular geometry and calculate various electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrazole ring and a positive potential around the guanidinium (B1211019) protons, indicating sites for potential non-covalent interactions.

A representative table of calculated electronic properties for a pyrazole derivative is shown below.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

The values presented are typical for pyrazole derivatives and are used for illustrative purposes.

Conformational Analysis and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable bond between the pyrazole ring and the guanidine group, understanding its conformational preferences is crucial.

Molecular dynamics (MD) simulations provide a powerful tool to study the conformational dynamics of a molecule over time. An MD simulation of this compound in a solvent environment would reveal its dynamic behavior, including the flexibility of the guanidine group and the conformational landscape of the entire molecule. Such simulations are also used to study the stability of ligand-protein complexes obtained from molecular docking, providing a more dynamic picture of the binding interactions. nih.govnih.gov

For related guanidine compounds, conformational studies have been performed to understand their structural preferences, which can influence their interaction with biological targets. nih.gov These studies often reveal that the planar nature of the guanidinium group, combined with the rotational freedom around its connecting bonds, allows for multiple low-energy conformations.

In Silico Prediction of Biological Activity

In silico tools can predict a wide range of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound before it is synthesized. These predictions are based on the molecule's structure and are valuable for prioritizing compounds for further experimental testing.

For this compound, various online tools and software could be used to predict its potential biological activities. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of biological activities based on the structural formula of a compound. researchgate.net Other software packages can predict drug-likeness based on rules like Lipinski's Rule of Five, as well as pharmacokinetic properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov

Studies on pyrazole and guanidine derivatives have successfully used these in silico methods to guide drug discovery efforts. nih.govnih.gov For example, in silico ADME-Tox predictions for a series of 4-(nitrobenzyl)guanidine derivatives indicated that they possessed drug-like features and had a high probability of oral bioavailability. nih.gov

A summary of the types of in silico predictions that would be relevant for this compound is presented in the following table.

| Predicted Property | Description | Relevance |

| Drug-Likeness | Compliance with rules such as Lipinski's Rule of Five. | Predicts oral bioavailability. |

| Biological Activity Spectrum | Prediction of potential therapeutic effects (e.g., enzyme inhibitor, GPCR ligand). | Guides target identification and experimental screening. |

| ADME Properties | Prediction of absorption, distribution, metabolism, and excretion characteristics. | Assesses the pharmacokinetic profile of the compound. |

| Toxicity Risk | Prediction of potential toxicities (e.g., mutagenicity, carcinogenicity). | Early identification of potential safety issues. |

Advanced Derivatization and Scaffold Hybridization Strategies

Incorporation of Halogen Atoms for Pharmacological Property Enhancement

The introduction of halogen atoms into a drug molecule is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.

Key Research Findings:

Improved Brain Uptake: In the development of radiotracers for imaging the muscarinic acetylcholine (B1216132) receptor M4, researchers have strategically used halogenation. To counteract the increased lipophilicity from a fluoroalkyl side chain, a less lipophilic pyrazole (B372694) substituent was used, aiming to enhance in vivo brain uptake. nih.gov

Modulation of Biological Activity: The placement of halogen atoms on the aromatic rings of related pyrazole derivatives has been shown to significantly impact their biological activity. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the type and position of halogen substitution influenced the compound's potency and selectivity. nih.gov

Below is a data table summarizing the conceptual impact of halogenation on the properties of 2-(1-methylpyrazol-4-yl)guanidine derivatives.

| Halogen Substitution | Potential Effect on Lipophilicity | Potential Effect on Metabolic Stability | Potential Impact on Target Binding |

| Fluorine | Moderate increase | Generally increases | Can enhance binding through specific interactions |

| Chlorine | Significant increase | Can increase or decrease depending on position | May improve binding affinity through hydrophobic interactions |

| Bromine | High increase | Can increase or decrease depending on position | May enhance binding affinity through hydrophobic interactions |

Hybridization with Other Biologically Relevant Heterocyclic Systems (e.g., Pyrazolopyrimidines, Triazines)

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activity. This approach has been applied to pyrazole-guanidine scaffolds to explore new therapeutic possibilities.

Pyrazolopyrimidines:

The fusion or linkage of a pyrazole ring with a pyrimidine (B1678525) ring system results in pyrazolopyrimidines, a class of compounds with diverse biological activities. The hybridization of this compound with a pyrazolopyrimidine core could lead to novel compounds with applications in various therapeutic areas. For instance, pyrazolopyrimidine derivatives have been investigated as antibacterial agents. nih.gov Some pyrazolopyrimidine hybrids have also shown promise as anti-inflammatory agents. mdpi.com

Triazines:

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. They are present in a number of approved drugs and are known to exhibit a wide range of pharmacological effects. The synthesis of chiral pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine sulfonamides has been reported, with some derivatives showing potent inhibitory activity against tyrosinase and urease enzymes. nih.gov Hybridizing the this compound moiety with a triazine ring could yield compounds with unique pharmacological profiles, potentially targeting enzymes or receptors involved in various disease processes.

The following table outlines the potential therapeutic applications of hybrid molecules derived from this compound.

| Hybrid System | Potential Therapeutic Area | Rationale |

| Pyrazolopyrimidine | Antibacterial, Anti-inflammatory | Pyrazolopyrimidines have demonstrated activity in these areas. nih.govmdpi.com |

| Triazine | Enzyme Inhibition (e.g., Urease, Tyrosinase) | Pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine derivatives have shown potent enzyme inhibitory effects. nih.gov |

Development of Prodrugs and Targeted Delivery Systems (Conceptual)

The guanidine (B92328) group, while often crucial for pharmacological activity, can be highly polar, which may limit a molecule's oral bioavailability. Prodrug strategies aim to temporarily mask such functional groups to improve drug absorption and delivery.

Conceptual Prodrug Strategies:

Reversibly Degradable Guanidine Imides: A novel prodrug strategy based on guanidine cyclic diimides (GCDI) has been proposed to enhance the oral bioavailability of guanidine-containing compounds. acs.orgnih.gov This approach involves masking the guanidine group, which can significantly limit intestinal absorption. acs.orgnih.gov After absorption, the prodrug can form covalent adducts with serum proteins, potentially leading to a prolonged pharmacokinetic half-life. acs.orgnih.gov

Spontaneously Cleavable Guanidine Moieties: Another approach involves designing prodrugs with a spontaneously cleavable guanidine moiety. h1.co This strategy is based on the decomposition reaction of arginine methyl ester, which proceeds under physiological conditions. h1.co This allows for the release of the active drug from its prodrug form. h1.co

Double-Targeted Prodrug Approach: To enhance the intestinal absorption of molecules with a polar guanidino group, a double-targeted prodrug strategy has been explored. nih.gov This involves creating prodrugs that can be transported by specific carriers in the intestine and then activated to release the parent drug. nih.gov

Targeted Delivery Systems:

Hydrogels are being investigated as vehicles for the controlled release of therapeutic agents. mdpi.com A xylitol-modified glycidyl (B131873) methacrylate-co-ethyl methacrylate (B99206) matrix could conceptually be used to encapsulate a this compound derivative for targeted or sustained release. mdpi.com

Synthesis of Radiolabeled Analogs for Research Applications (Conceptual)

Radiolabeled compounds are indispensable tools in drug discovery and development, allowing for in vivo imaging and biodistribution studies. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers labeled with positron-emitting radionuclides. nih.gov

Conceptual Radiolabeling Approaches:

Carbon-11 (B1219553) Labeling: An automated method for radiolabeling guanidines with carbon-11 ([¹¹C]) has been developed. nih.gov This method could be adapted for the synthesis of [¹¹C]-2-(1-methylpyrazol-4-yl)guanidine, which would be suitable for preclinical PET imaging studies. nih.gov

Fluorine-18 (B77423) Labeling: Pyrazole scaffolds are frequently labeled with fluorine-18 ([¹⁸F]) for PET imaging. nih.gov A common strategy involves a multi-step synthesis where a suitable precursor is prepared and then reacted with a [¹⁸F]-fluorinating agent. nih.gov This approach could be applied to synthesize [¹⁸F]-labeled analogs of this compound.

Radioiodination: While less common for PET, radioiodination with isotopes like iodine-123 or iodine-131 (B157037) has been used for labeling guanidine analogs like meta-iodobenzylguanidine (MIBG) for nuclear medicine applications. nih.gov

The following table summarizes conceptual radiolabeling strategies for this compound.

| Radionuclide | Labeling Method | Potential Application |

| Carbon-11 | Automated synthesis from [¹¹C]HCN or [¹¹C]CO₂ | Preclinical and clinical PET imaging. nih.gov |

| Fluorine-18 | Nucleophilic substitution with [¹⁸F]fluoride | Preclinical and clinical PET imaging. nih.gov |

| Iodine-123/131 | Electrophilic or nucleophilic iodination | SPECT imaging and radiotherapy. nih.gov |

Analytical and Spectroscopic Methodologies in Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(1-methylpyrazol-4-yl)guanidine, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals for the pyrazole (B372694) and methyl protons are key identifiers. The protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region of the spectrum. Specifically, the proton at the C3 position and the proton at the C5 position would exhibit characteristic chemical shifts. The methyl group attached to the pyrazole nitrogen (N1) would present as a sharp singlet in the upfield region, typically around 3.7-4.0 ppm. The protons of the guanidinyl group (-NH-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects and chemical exchange, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region, with the C=N carbon of the guanidinium (B1211019) group appearing at the lowest field, typically in the range of 155-160 ppm. The methyl carbon attached to the pyrazole nitrogen would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.8 | 39.0 |

| Pyrazole C3-H | 7.5 | 138.0 |

| Pyrazole C5-H | 7.3 | 128.0 |

| Pyrazole C4 | - | 118.0 |

| Guanidine (B92328) C=N | - | 157.0 |

| Guanidine NH/NH₂ | 6.5 - 7.5 (broad) | - |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₅H₉N₅) by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation would involve the loss of the guanidinyl group or parts of it. Another expected fragmentation pathway is the cleavage of the pyrazole ring. The observation of fragment ions corresponding to the 1-methylpyrazole (B151067) cation and the guanidinium cation would provide strong evidence for the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 96 | [M - CNH₂]⁺ |

| 82 | [1-methylpyrazole]⁺ |

| 59 | [Guanidinium]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=N bonds of the guanidine group, as well as vibrations associated with the pyrazole ring.

The N-H stretching vibrations of the primary and secondary amines in the guanidine moiety are expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidinium group would likely be observed in the range of 1630-1680 cm⁻¹, often as a strong and sharp peak. The C-N stretching vibrations would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹. The pyrazole ring itself would contribute to a series of characteristic absorptions, including C-H stretching just above 3000 cm⁻¹, and ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (guanidine) | 3100-3500 | Strong, Broad |

| C-H stretch (pyrazole, methyl) | 2950-3100 | Medium |

| C=N stretch (guanidine) | 1630-1680 | Strong |

| C=C, C=N stretch (pyrazole ring) | 1400-1600 | Medium-Strong |

| C-N stretch | 1200-1400 | Medium |

Note: The exact positions and shapes of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the pyrazole ring and to detail the geometry of the guanidinium group. The guanidinium group is known to be resonance-stabilized, and the C-N bond lengths within this group would be expected to be intermediate between single and double bond lengths. A key feature to be determined would be the dihedral angle between the plane of the pyrazole ring and the plane of the guanidinium group. Hydrogen bonding between the N-H protons of the guanidinium group and the nitrogen atoms of neighboring molecules would likely play a significant role in the crystal lattice.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths | C-N (guanidine) ~1.33 Å |

| C-N (pyrazole-guanidine) ~1.40 Å | |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

Note: These are predictions, and the actual crystal structure would need to be determined experimentally. The ability to grow suitable single crystals is a prerequisite for this analysis.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Guanidine-Pyrazole Scaffolds

The guanidine (B92328) and pyrazole (B372694) moieties are both considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous biologically active compounds and approved drugs. researchgate.netnih.gov The combination of these two pharmacophores in a single molecule suggests a broad potential for interacting with a variety of biological targets.

Guanidine derivatives are known for their ability to interact with enzymes, proteins, and receptors, leading to a wide range of biological effects, including antimicrobial and anticancer activities. ontosight.ainih.gov The guanidinium (B1211019) group, being protonated at physiological pH, can form strong hydrogen bonds and electrostatic interactions, mimicking the side chain of arginine, which allows it to bind to various biological targets.

The pyrazole nucleus is a core component of many FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib. nih.govglobalresearchonline.net Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral effects. globalresearchonline.net This versatility is attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological macromolecules. researchgate.net Specifically, pyrazole scaffolds are prominent in protein kinase inhibitors, a critical class of targeted cancer therapies. nih.gov

Future research on 2-(1-methylpyrazol-4-yl)guanidine and similar scaffolds should, therefore, focus on screening against a wide range of biological targets. Key areas of interest include:

Protein Kinases: Given the prevalence of the pyrazole scaffold in kinase inhibitors, investigating the inhibitory activity of this compound against various kinases, particularly those implicated in cancer and inflammatory diseases like MSK1, is a logical step. nih.govmdpi.com

Enzymes involved in microbial pathogenesis: The known antibacterial properties of both guanidine and pyrazole derivatives suggest that this hybrid scaffold could be effective against bacterial targets, such as FabH, which is crucial for bacterial fatty acid biosynthesis. nih.govglobalresearchonline.net

Receptors and Ion Channels: The ability of the guanidinium group to interact with negatively charged residues in proteins makes it a candidate for modulating the function of various receptors and ion channels.

Development of Greener Synthetic Methodologies

Traditional methods for synthesizing heterocyclic compounds like pyrazoles often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that are not environmentally friendly. researchgate.netsci-hub.se Consequently, a significant area of future research is the development of "green" and sustainable synthetic routes for this compound and related derivatives.

Recent advances in green chemistry offer several promising strategies:

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient and atom-economical, reducing waste and simplifying purification processes. researchgate.netnih.gov Developing an MCR for the synthesis of the guanidine-pyrazole scaffold would be a significant advancement. For instance, a one-pot reaction involving a hydrazine (B178648), a β-dicarbonyl compound, and a guanidinylating agent could be explored.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. mdpi.com This technique has been successfully applied to the synthesis of pyrazole derivatives and could be adapted for the synthesis of this compound. mdpi.com

Application in Chemical Biology Tools and Probes

The structural features of this compound make it a potential candidate for development into chemical biology tools and probes. The guanidine group, with its high basicity and ability to form strong interactions, has been incorporated into molecular transporters and catalysts. rsc.org

Future research could explore the following applications:

Fluorescent Probes: By incorporating a fluorophore into the guanidine-pyrazole scaffold, it may be possible to develop probes for specific biological targets. The pyrazole ring itself can be part of a fluorogenic system.

Affinity-Based Probes: Immobilizing this compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Molecular Transporters: The guanidinium group is a key component of cell-penetrating peptides. Incorporating this feature into a small molecule like this compound could enhance its cell permeability, a desirable property for drug candidates. rsc.org

Challenges and Opportunities in the Development of New Chemical Entities

The development of any new chemical entity (NCE), including this compound, is a complex, costly, and high-risk endeavor. cas.orgresearchgate.net Key challenges include:

Predicting Biological Activity and Toxicity: While the individual scaffolds suggest potential therapeutic applications, the biological activity and toxicity of the hybrid molecule are not easily predictable. nih.gov Extensive preclinical testing is required to establish a safety and efficacy profile.

Pharmacokinetics and Drug-like Properties: Achieving a desirable pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is a major hurdle in drug development. The physicochemical properties of this compound will need to be optimized to ensure it has good bioavailability and a suitable half-life.

Process Development and Scale-Up: Transitioning from a laboratory-scale synthesis to a large-scale, cost-effective, and robust manufacturing process presents significant chemical and engineering challenges. xtalks.com

Q & A

What are the recommended synthetic protocols for 2-(1-methylpyrazol-4-yl)guanidine, and how can reaction yields be optimized?

Basic Research Question

The synthesis of guanidine derivatives typically involves condensation reactions under acidic or basic conditions. For example, analogous compounds like 2-(1,3-benzoxazol-2-yl)guanidinium chloride are synthesized by refluxing precursors in ethanol with hydrochloric acid, achieving 95% yield after recrystallization . Optimizing purity requires tert-butoxycarbonyl (Boc) protection strategies to stabilize intermediates, as demonstrated in the synthesis of 1,3-bis(tert-butoxycarbonyl)guanidine . Key steps include:

- Reaction Conditions : Ethanol/HCl reflux (3 hours).

- Purification : Recrystallization from ethanol.

- Yield Optimization : Use of Boc protection to minimize side reactions.

What safety measures are essential when handling this compound in laboratory settings?

Basic Research Question

Guanidine derivatives require stringent safety protocols due to potential toxicity and reactivity:

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant suits, and respiratory protection in ventilated hoods .

- Handling : Inspect gloves for integrity; use proper removal techniques to avoid skin contact.

- Storage : Airtight containers in cool, dry conditions, segregated from oxidizers .

How can researchers address discrepancies in spectroscopic data when characterizing guanidine derivatives?

Advanced Research Question

Conflicting spectral data (e.g., tautomerism in NMR or IR) can be resolved by:

- Multi-Technique Validation : Combine 1H NMR, IR, and elemental analysis (e.g., C, H, N percentages) .

- Computational Cross-Check : Compare experimental IR stretches (e.g., NH₂ at ~3400 cm⁻¹) with density functional theory (DFT) predictions .

- Example : For 2-(thiazol-2-yl)guanidine, NMR chemical shifts and hydrogen-bonding patterns clarified tautomeric equilibria .

What computational approaches predict the binding interactions of this compound with enzymatic targets?

Advanced Research Question

Virtual screening and molecular docking are effective for predicting bioactivity:

- Pharmacophore Modeling : Screen databases (e.g., MolPort) to identify structural analogs with similar electronic profiles .

- ADME Prediction : Prioritize candidates with favorable absorption/distribution properties.

- Case Study : Curcumin analogs were screened against DYRK2 using docking scores and binding free energy calculations .

How does the electronic configuration of this compound influence its chemical reactivity?

Advanced Research Question

The divalent N(I) character in guanidine derivatives enhances nucleophilicity and hydrogen-bonding capacity. DFT studies on 2-(thiazol-2-yl)guanidine revealed:

- Charge Distribution : Delocalized positive charge on the guanidine moiety.

- Reactivity : Enhanced nucleophilic attack at the pyrazole N-atom due to electron-withdrawing effects .

What crystallization strategies resolve structural ambiguities in guanidine-based compounds?

Advanced Research Question

Single-crystal X-ray diffraction is critical for resolving tautomerism and hydrogen-bonding networks:

- Crystallization Method : Slow evaporation from ethanol/HCl yields diffraction-quality crystals.

- Structural Insights : For 2-(1,3-benzoxazol-2-yl)guanidinium chloride, R₁²(6) hydrogen-bonding motifs stabilize the lattice .

How do structural modifications at the pyrazole ring impact the biological activity of guanidine derivatives?

Advanced Research Question

Substituents on the pyrazole ring modulate steric and electronic properties:

- Methyl Groups : Improve metabolic stability (e.g., in cimetidine analogs) .

- Halogenation : Alters binding affinity; chloro-substituted pyridines showed enhanced inhibitory activity in sodium transport studies .

What analytical workflows validate the tautomeric equilibrium of this compound under physiological conditions?

Advanced Research Question

Tautomeric distribution (imino vs. amino forms) depends on pH and solvent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.